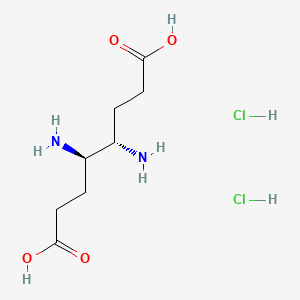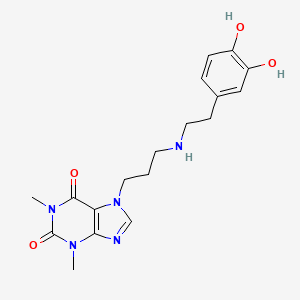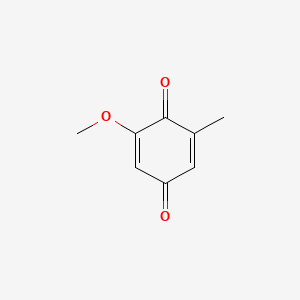
3-Methoxy-2,5-toluquinone
Descripción general
Descripción
3-Methoxy-2,5-toluquinone is a heterocyclic organic compound . It is a compound with antibacterial activity produced by Asperillus sp .
Synthesis Analysis
The synthesis of 3-Methoxy-2,5-toluquinone has been described in the literature as a synthetic intermediate . It has been isolated from the fermentation broth of an Aspergillus strain .Aplicaciones Científicas De Investigación
Biosynthesis in Microorganisms
3-Methoxy-2,5-toluquinone has been studied in the context of its biosynthesis in microorganisms. A notable investigation focused on Aspergillus fumigatus, where this compound, related to the ring nucleus of ubiquinone, was observed as a secretion. This research provided insights into the biosynthesis pathways of such quinones in microorganisms (Packter & Glover, 1960).
Chemical Attractants in Ecology
Studies have shown that certain quinones, including 2-methoxy-3-methyl-1,4-benzoquinone, act as chemical attractants in ecological systems. For example, these compounds are part of the defensive secretions of juliform millipedes and attract specific dung beetles, indicating a unique ecological interaction and potential application in studying animal behavior and ecosystem dynamics (Schmitt, Krell & Linsenmair, 2004).
Chemical Defense in Millipedes
The defensive secretions of several African millipedes, which include toluquinone and 2-methoxy-3-methylbenzoquinone, have been identified and studied. This research contributes to our understanding of chemical defense mechanisms in millipedes and offers potential avenues for exploring natural pest repellents and other ecological applications (Wood, 1974).
Chemical Constituents in Medicinal Plants
In the realm of phytochemistry, 3-Methoxy-2,5-toluquinone has been identified as a constituent in medicinal plants like Zanthoxylum alatum. Such studies are significant for understanding the chemical basis of the medicinal properties of plants and for the potential development of new pharmaceutical compounds (Akhtar, Ali & Alam, 2009).
Antitumor Potential
Research has indicated that certain indolequinones, structurally related to 3-Methoxy-2,5-toluquinone, have shown potent activity against human pancreatic cancer. These studies are crucial for cancer research, particularly in identifying and understanding potential new therapeutic agents (Yan et al., 2009).
Cytotoxicity Mechanisms
The reaction kinetics and mechanisms of cytotoxicity of compounds like 4-methoxy ortho benzoquinone, which shares structural similarities with 3-Methoxy-2,5-toluquinone, have been examined. Understanding these mechanisms is vital for developing targeted therapies in cancer treatment and for the safer design of pharmaceutical compounds (Land, Cooksey & Riley, 1990).
Antibacterial Activity
Research has highlighted the use of toluquinone derivatives in combating bacterial infections. For instance, spinulosin, structurally related to 3-Methoxy-2,5-toluquinone, demonstrated significant antibacterial activity. Such findings are crucial in the search for new antibiotics and understanding the antimicrobial properties of natural compounds (Hosisima, 1950).
Propiedades
IUPAC Name |
2-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGWDVJUMODUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209992 | |
| Record name | 3-Methoxy-2,5-toluquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,5-toluquinone | |
CAS RN |
611-68-7 | |
| Record name | 2-Methoxy-6-methyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2,5-toluquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC407935 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxy-2,5-toluquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the discovery of 3-Methoxy-2,5-toluquinone?
A1: While previously known as a synthetic intermediate [, ], 3-Methoxy-2,5-toluquinone was isolated for the first time from a natural source by researchers studying an Aspergillus strain []. This discovery opens up new avenues for research into its potential biological activities and applications.
Q2: What kind of biological activity does 3-Methoxy-2,5-toluquinone exhibit?
A2: Preliminary research indicates that 3-Methoxy-2,5-toluquinone demonstrates moderate activity against both Gram-positive and Gram-negative bacteria [, ]. This suggests its potential as an antibacterial agent, although further investigation is needed to confirm its efficacy and explore potential mechanisms of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




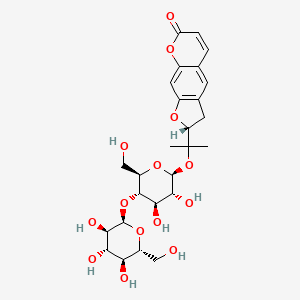
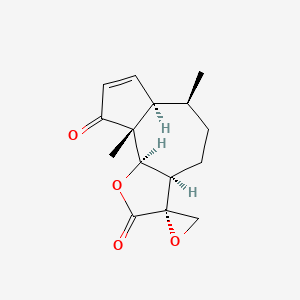
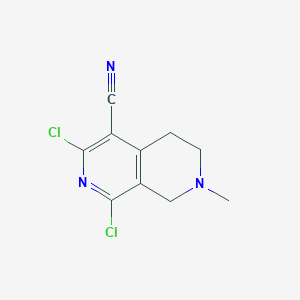

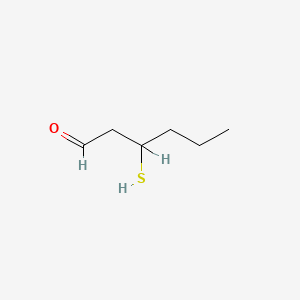
![[(1R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate](/img/structure/B1221483.png)

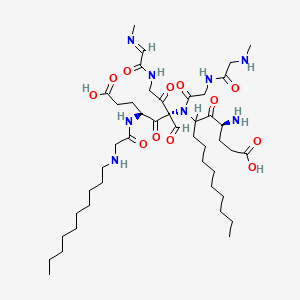


![4-[2-[[2-(3-Aminopropanoylamino)-1-(3,4,5-trihydroxyphenyl)ethyl]amino]phenyl]-2-iminobutanoic acid](/img/structure/B1221493.png)
